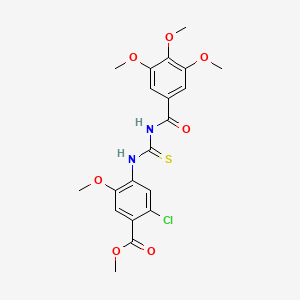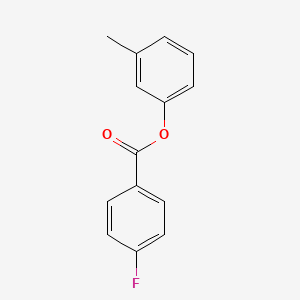![molecular formula C34H44N2O4 B11704634 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a nitrophenyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and nitrophenyl groups. The final step involves the addition of the octanoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential pharmacological properties could be explored for developing new drugs.
Industry: The compound may have applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one involves its interaction with specific molecular targets. The benzyl and nitrophenyl groups can bind to receptors or enzymes, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with ion channels or other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1-methyl-3-(4-nitrophenyl)urea: This compound shares the benzyl and nitrophenyl groups but has a different core structure.
1-Benzyl-3-(4-nitrophenyl)urea: Similar in structure but lacks the dihydropyridine ring.
1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea: Another related compound with slight variations in the alkyl groups.
Uniqueness
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is unique due to its combination of functional groups and the presence of the dihydropyridine ring
Propiedades
Fórmula molecular |
C34H44N2O4 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
1-[1-benzyl-4-(2-nitrophenyl)-5-octanoyl-4H-pyridin-3-yl]octan-1-one |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-14-22-32(37)29-25-35(24-27-18-12-11-13-19-27)26-30(33(38)23-15-10-8-6-4-2)34(29)28-20-16-17-21-31(28)36(39)40/h11-13,16-21,25-26,34H,3-10,14-15,22-24H2,1-2H3 |
Clave InChI |
ZDXGUANOBCXFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=CN(C=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCCCCCC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11704551.png)


![6'-(Benzyloxy)-5'-{1,4-dioxaspiro[4.5]decan-2-YL}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-D][1,3]dioxole]](/img/structure/B11704567.png)
![2-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704574.png)



![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)



![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)

